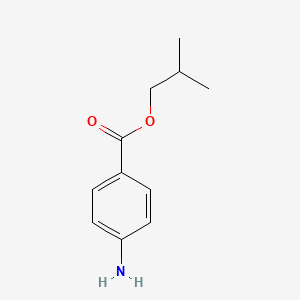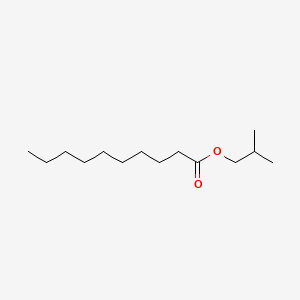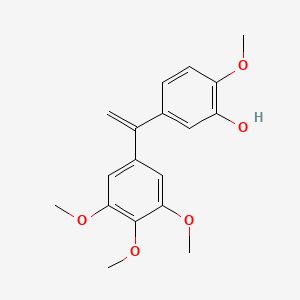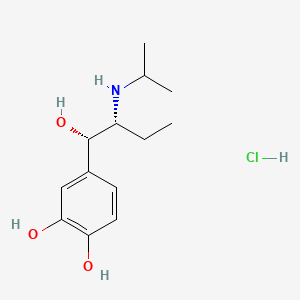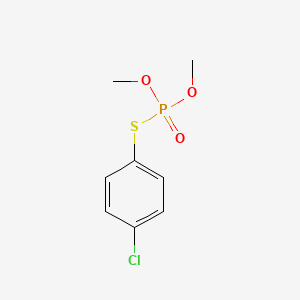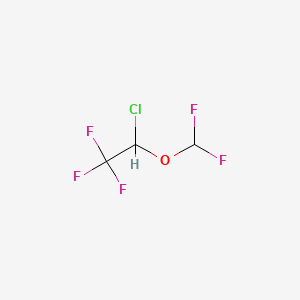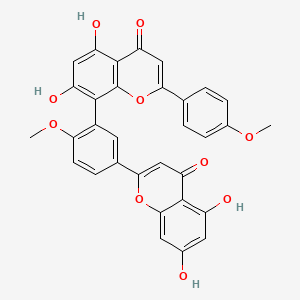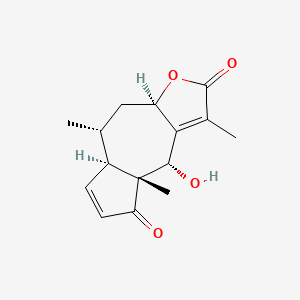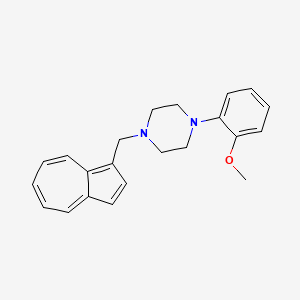
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine
Overview
Description
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a unique structure combining azulenyl, piperazinyl, and methoxybenzene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of azulenylmethyl and piperazinyl intermediates. The key steps include:
Formation of Azulenylmethyl Intermediate: This involves the reaction of azulene with a suitable alkylating agent under controlled conditions.
Piperazinyl Intermediate Synthesis: Piperazine is reacted with a suitable halogenated compound to introduce the desired substituents.
Coupling Reaction: The azulenylmethyl and piperazinyl intermediates are coupled under specific conditions, often using a catalyst to facilitate the reaction.
Methoxybenzene Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.
Scientific Research Applications
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in its observed effects.
Comparison with Similar Compounds
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-(4-(1-Azulenylmethyl)-1-piperazinyl)pyrimidine, 4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3,4-dimethoxyphenyl)thiazol-2-yl]amino]propyl]benzamide.
Uniqueness: The combination of azulenyl, piperazinyl, and methoxybenzene moieties in a single molecule provides unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
387360-48-7 |
|---|---|
Molecular Formula |
C22H24N2O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(azulen-1-ylmethyl)-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C22H24N2O/c1-25-22-10-6-5-9-21(22)24-15-13-23(14-16-24)17-19-12-11-18-7-3-2-4-8-20(18)19/h2-12H,13-17H2,1H3 |
InChI Key |
MNVDCQLMHFFYCU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C4C=CC=CC=C4C=C3 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C4C=CC=CC=C4C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FAUC-3019; FAUC 3019; FAUC3019; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



